3,5-dichloro-4-ethoxy-N-(2-nitrophenyl)benzamide
Overview
Description
3,5-dichloro-4-ethoxy-N-(2-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H12Cl2N2O4 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0174123 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Ankush Mishra et al. (2018) conducted a study on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic conditions. They explored how substituents affect the inhibition efficiency, finding that certain substituents enhance while others decrease efficiency. The study provides insights into the molecular dynamics and adsorption characteristics of these compounds on metal surfaces (Mishra et al., 2018).
Pharmacological Activities
Research by M. Abbasi et al. (2014) on N-(3-hydroxyphenyl) benzamide and its derivatives reveals their enzyme inhibition activity against specific enzymes. This work underscores the potential of such compounds in developing new pharmaceutical agents with targeted enzyme inhibition capabilities (Abbasi et al., 2014).
Synthesis of Gefitinib
Bo Jin et al. (2005) detailed the synthesis process of Gefitinib, an anticancer drug, from related compounds. This synthesis pathway highlights the versatility of such compounds in complex organic syntheses, contributing to the development of significant pharmaceutical agents (Jin et al., 2005).
Crystal Structure Analysis
A. Saeed et al. (2008) focused on the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound structurally similar to the query compound. Their research into the crystallographic aspects can aid in understanding the physicochemical properties and reactivity of such compounds (Saeed et al., 2008).
Antipathogenic Activity
Carmen Limban et al. (2011) synthesized thiourea derivatives, including compounds similar to the query compound, testing their antipathogenic activity. Their findings offer a foundation for developing novel antimicrobial agents with potential antibiofilm properties, showcasing the broad application spectrum of these compounds in biomedicine (Limban et al., 2011).
Properties
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(2-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-2-23-14-10(16)7-9(8-11(14)17)15(20)18-12-5-3-4-6-13(12)19(21)22/h3-8H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFQFNFKHCAXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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